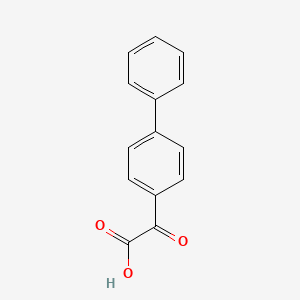

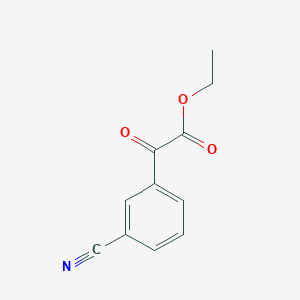

Ethyl 2-(3-cyanophenyl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate involves various methods. One of the methods includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .

Molecular Structure Analysis

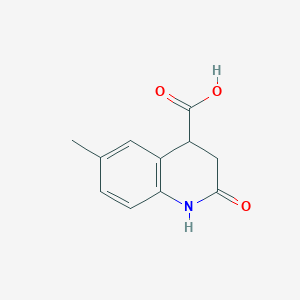

The molecular structure of Ethyl 2-(3-cyanophenyl)-2-oxoacetate is represented by the formula C11H11NO2 . The structure consists of a cyanophenyl group attached to an ethyl acetate group.

Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate are diverse. For instance, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical And Chemical Properties Analysis

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a colorless, low-viscosity liquid that is soluble in water and alcohols. Its molecular weight is 189.21 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ethyl 2-(3-cyanophenyl)-2-oxoacetate derivatives have been synthesized and characterized, revealing their potential in crystallography and molecular structure analysis through weak intermolecular hydrogen bonding interactions and Density Functional Theory (DFT) calculations. These studies highlight their role in understanding molecular electrostatic potential and frontier molecular orbital analysis for assessing stability and reactivity (Ahmed et al., 2016).

Catalysis and Chemical Reactions

- The compound has been utilized in catalytic asymmetric hydrogenation processes, serving as an intermediate in the synthesis of cognitive enhancers, demonstrating its utility in producing high-purity enantiomers for pharmaceutical applications (Li et al., 2011).

Antimicrobial and Anticancer Properties

- Novel indazole bearing oxadiazole derivatives synthesized using ethyl 2-(3-cyanophenyl)-2-oxoacetate have shown promising antimicrobial activities. This underlines its significance in the development of new antimicrobial agents (Ghelani et al., 2017).

- Ethyl 2-(3-cyanophenyl)-2-oxoacetate derivatives have been investigated for their anticancer activities, particularly in the treatment of breast cancer cells through molecular docking studies. These findings suggest their potential application in chemotherapeutic treatments (Ragavan et al., 2020).

Bioreduction and Enzymatic Studies

- The compound's derivatives have been explored for stereoselective bioreduction, particularly in the production of chiral intermediates for antidepressant drugs. This research emphasizes its utility in enzymatic synthesis for pharmaceutical manufacturing (Ren et al., 2019).

Synthetic Efficiency and Environmental Impact

- Ethyl 2-(3-cyanophenyl)-2-oxoacetate mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids. This method highlights the compound's role in facilitating reactions under milder conditions without racemization, showcasing its efficiency and reduced environmental impact (Thalluri et al., 2014).

Mécanisme D'action

Target of Action

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a chemical compound that is used in the synthesis of various heterocyclic compounds . Its primary targets are the carbon atom of the carbonyl group and the carbon atom of the nitrile function . These sites are liable to attack by electrophiles, leading to the formation of a variety of polyfunctional heterocyclic compounds of biological interest .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In one example, it was used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects various biochemical pathways, primarily those involved in the synthesis of heterocyclic compounds . For instance, it has been used as a precursor in reactions leading to the construction of heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .

Result of Action

The result of the compound’s action is the formation of a variety of polyfunctional heterocyclic compounds of biological interest . For example, it was used in a reaction with cyanoacetohydrazide in absolute ethanol, which led to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .

Action Environment

The action, efficacy, and stability of Ethyl 2-(3-cyanophenyl)-2-oxoacetate can be influenced by various environmental factors. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde was found to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product, depending on the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Propriétés

IUPAC Name |

ethyl 2-(3-cyanophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHQYJYTIZQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641275 |

Source

|

| Record name | Ethyl (3-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-89-7 |

Source

|

| Record name | Ethyl (3-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.